molecular formula C5H3ClN2O2 B13294214 Pyrazin-2-YL chloroformate

Pyrazin-2-YL chloroformate

Cat. No.: B13294214
M. Wt: 158.54 g/mol
InChI Key: SILLUVDGOFNFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazin-2-YL chloroformate is a chemical compound belonging to the class of chloroformates, which are esters of chloroformic acid This compound features a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazin-2-YL chloroformate typically involves the reaction of pyrazine-2-carboxylic acid with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Pyrazine-2-carboxylic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-YL chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrazine-2-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form pyrazin-2-yl methanol under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    Thiocarbonates: Formed from reactions with thiols.

    Pyrazine-2-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Pyrazin-2-YL chloroformate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrazin-2-YL chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: The precursor to Pyrazin-2-YL chloroformate, used in similar synthetic applications.

    Pyrazin-2-yl methanol: A reduced form of this compound, with different reactivity and applications.

    Pyrazin-2-yl thiocyanate: Another derivative of pyrazine, used in organic synthesis.

Uniqueness: this compound is unique due to its chloroformate group, which imparts high reactivity towards nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other pyrazine derivatives.

Biological Activity

Pyrazin-2-yl chloroformate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring substituted with a chloroformate group. This structural motif is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrazine compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazine derivatives possess activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis .

Table 1: Antimicrobial Activity of Pyrazin Derivatives

Compound NameTarget PathogenMIC (µM)Reference
This compoundMycobacterium tuberculosis20
N-(pyrazin-2-yl)benzenesulfonamideVarious bacteria15

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways. For example, compounds with similar pyrazine structures have shown promising results against human lung cancer cell lines (A549) with IC50 values indicating significant potency .

Table 2: Anti-Cancer Activity of Pyrazin Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundA54912
Compound XMCF76.52

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell growth.
  • Cell Membrane Disruption : The lipophilic nature of the chloroformate group may facilitate interactions with cell membranes, leading to increased permeability and cell death.
  • Interference with Cellular Signaling : By modifying critical signaling pathways, these compounds can induce apoptosis in cancer cells or inhibit microbial growth.

Study on Antitubercular Activity

A focused study evaluated the antitubercular activity of various pyrazine derivatives, including this compound. The study utilized high-throughput screening methods to assess efficacy against Mycobacterium tuberculosis within macrophages, revealing a promising therapeutic profile for this class of compounds .

Evaluation of Cytotoxicity

Another investigation assessed the cytotoxic effects of this compound on normal human cells compared to cancerous cells. The results demonstrated a selective cytotoxic effect, indicating that the compound could potentially minimize harm to healthy tissues while targeting malignant cells .

Properties

Molecular Formula

C5H3ClN2O2

Molecular Weight

158.54 g/mol

IUPAC Name

pyrazin-2-yl carbonochloridate

InChI

InChI=1S/C5H3ClN2O2/c6-5(9)10-4-3-7-1-2-8-4/h1-3H

InChI Key

SILLUVDGOFNFIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.